molecular formula C18H21N7OS B2503834 N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2-dimethyl-1,3-thiazole-4-carboxamide CAS No. 2201579-87-3

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2-dimethyl-1,3-thiazole-4-carboxamide

Katalognummer: B2503834
CAS-Nummer: 2201579-87-3
Molekulargewicht: 383.47
InChI-Schlüssel: VLPKZRBHZSTBAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2-dimethyl-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core fused with an azetidine ring and a substituted thiazole carboxamide moiety. Its structure includes a cyclobutyl substituent at the 3-position of the triazolo-pyridazine ring and N,2-dimethylation on the thiazole ring.

Key structural attributes:

  • Cyclobutyl group: Enhances lipophilicity and may influence steric interactions.
  • Azetidine ring: A four-membered nitrogen-containing ring that can improve metabolic stability compared to larger cyclic amines.
  • N,2-dimethyl-thiazole-4-carboxamide: The methyl groups may modulate solubility and binding affinity.

Eigenschaften

IUPAC Name

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,2-dimethyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7OS/c1-11-19-14(10-27-11)18(26)23(2)13-8-24(9-13)16-7-6-15-20-21-17(25(15)22-16)12-4-3-5-12/h6-7,10,12-13H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPKZRBHZSTBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2-dimethyl-1,3-thiazole-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by multiple heterocyclic rings and functional groups. Its molecular formula is C17H19N7OC_{17}H_{19}N_{7}O with a molecular weight of approximately 354.385 g/mol. The structural complexity is essential for its interaction with biological targets.

Property Value
Molecular FormulaC17H19N7O
Molecular Weight354.385 g/mol
Melting Point188–189 °C
AppearancePale yellow solid

Anticancer Activity

Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit significant anticancer properties. For instance, a study evaluated various triazolo-pyridazine derivatives for their inhibitory activity against c-Met kinase and cytotoxicity in cancer cell lines (A549, MCF-7, HeLa). The most promising compound from this series exhibited an IC50 value of 1.06 μM against A549 cells and comparable efficacy against other tested lines .

Table 1: Cytotoxicity of Triazolo-Pyridazine Derivatives

Compound Cell Line IC50 (μM)
Compound 12eA5491.06 ± 0.16
Compound 12eMCF-71.23 ± 0.18
Compound 12eHeLa2.73 ± 0.33

These findings suggest that the structural features of N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2-dimethyl-1,3-thiazole-4-carboxamide may enhance its activity against specific cancer types through targeted inhibition of critical kinases involved in tumor growth.

The mechanism underlying the biological activity of this compound likely involves the modulation of enzyme activity or receptor interactions. The unique structure allows for high-affinity binding to molecular targets such as kinases or other proteins involved in cellular signaling pathways critical for cancer progression .

Study on c-Met Inhibition

In a detailed investigation into the anticancer potential of triazolo-pyridazine derivatives, researchers synthesized several compounds and assessed their effects on c-Met kinase activity. The results demonstrated that compounds with structural similarities to N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2-dimethyl-1,3-thiazole-4-carboxamide exhibited potent inhibition of c-Met with IC50 values comparable to established inhibitors like Foretinib .

Vergleich Mit ähnlichen Verbindungen

Compound A : N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1,3-thiazole-4-carboxamide (CAS 2198571-02-5)

  • Key Difference : Lacks the 2-methyl group on the thiazole ring.
  • Molecular weight increases slightly (369.4 vs. ~383.4 g/mol), which could marginally reduce solubility .

Compound B : Triazolo-pyridazine derivatives with phenyl substituents

  • Example : Compounds with a phenyl group replacing the cyclobutyl moiety.

Bioactivity and Pharmacokinetic Considerations

Triazolo-pyridazine derivatives are often explored as kinase inhibitors. For instance:

  • Compound C : A triazolo-pyridazine inhibitor of JAK2 kinase (IC₅₀ = 12 nM) features a pyrrolidine ring instead of azetidine.
  • Comparison : The azetidine ring in the target compound may confer better metabolic stability due to reduced ring strain compared to pyrrolidine, though binding affinity could vary depending on target geometry .

Thiazole Carboxamide Analogs

  • Compound D : N-methyl-thiazole-4-carboxamide derivatives without the 2-methyl group.
  • Comparison : The 2-methyl group in the target compound may hinder rotation around the thiazole-carboxamide bond, stabilizing a bioactive conformation. This modification could enhance target engagement but reduce aqueous solubility .

Data Table: Comparative Properties of Selected Analogs

Property Target Compound Compound A Compound C (Hypothetical)
Molecular Formula C₁₈H₂₁N₇OS C₁₇H₁₉N₇OS C₂₀H₂₂N₈O₂
Molecular Weight (g/mol) ~383.4 369.4 410.5
Key Substituents Cyclobutyl, N,2-dimethyl Cyclobutyl, N-methyl Phenyl, pyrrolidine
LogP (Predicted) ~2.5 ~2.2 ~3.1
Potential Bioactivity Kinase inhibition (hypothetical) Undisclosed JAK2 inhibition (IC₅₀ 12 nM)

Research Findings and Gaps

  • Bioactivity: No direct bioactivity data is available for the target compound. However, triazolo-pyridazine analogs are frequently associated with kinase modulation, suggesting a plausible mechanism .
  • Metabolic Stability : The azetidine ring may confer resistance to oxidative metabolism compared to piperidine or pyrrolidine analogs, as seen in related compounds .
  • Synthetic Challenges : The cyclobutyl group and azetidine-thiazole linkage may complicate synthesis, requiring optimized coupling reagents and stereochemical control .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.